molecular formula C16H16N2O2 B2521142 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole CAS No. 1031971-42-2

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole

Cat. No.: B2521142
CAS No.: 1031971-42-2
M. Wt: 268.316
InChI Key: HJSJMOLFWJUMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a benzodiazole (benzimidazole) derivative featuring a methyl group at the 4-position of the heterocyclic core and a 3-methoxyphenoxymethyl substituent at the 2-position. While direct data for this compound are absent in the provided evidence, its structural analogs and synthetic strategies can be inferred from related studies .

Properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-5-3-8-14-16(11)18-15(17-14)10-20-13-7-4-6-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJMOLFWJUMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole typically involves the reaction of 3-methoxyphenol with 4-methyl-1H-1,3-benzodiazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Variations

The benzodiazole core is a common scaffold in medicinal and materials chemistry. Key structural analogs include:

Substituent Position and Electronic Effects
  • 2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (CAS 59077-64-4) Substituents: 3,4-Dimethoxybenzyl at position 2. Molecular Formula: C₁₆H₁₆N₂O₂; Molecular Weight: 268.31 . Solubility: Chloroform, methanol, DMSO. Comparison: The additional methoxy group increases molecular weight and polarity compared to the target compound.
  • 2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole (CAS 1096878-94-2) Substituents: Chlorophenylmethyl at position 2; methyl at position 5. Molecular Formula: C₁₅H₁₂ClN₃; Molecular Weight: 269.73 .
  • Compound 9c () :

    • Substituents: 4-Bromophenyl-thiazole-triazole-acetamide linked to benzodiazole.
    • Key Data: Characterized by NMR, IR, and elemental analysis; docking studies suggest active-site binding via halogen interactions .
    • Comparison: The bromine atom in 9c may improve binding affinity in biological systems, whereas the target compound’s methoxy group prioritizes solubility and hydrogen bonding.
Functional Group Diversity
  • Sulfonyl-Containing Derivatives () :

    • Examples: 2-[(4-Ethoxy-3-methylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole.
    • Comparison: Sulfonyl groups are strongly electron-withdrawing, increasing acidity (pKa ~1-2 for benzimidazoles) compared to the electron-donating methoxy group in the target compound. This affects both chemical reactivity and pharmacokinetics.
  • Triazole-Thymidine Hybrids (): Examples: 5'-C-(1-Benzyl-4-methyl-1H-1,2,3-triazol-4-yl)-thymidine. Comparison: The triazole-thymidine linkage introduces nucleoside-like properties, diverging from the target compound’s simpler benzodiazole-phenoxy architecture.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Key Substituent Effects
Target Compound* C₁₅H₁₄N₂O₂ ~254.29 Polar aprotic solvents Methoxy enhances polarity
2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole C₁₆H₁₆N₂O₂ 268.31 Chloroform, MeOH, DMSO Dimethoxy increases π-stacking
2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole C₁₅H₁₂ClN₃ 269.73 Not specified Chlorine adds electronegativity
Esomeprazole () C₁₇H₁₉N₃O₃S 345.42 Water (pH-dependent) Sulfonyl group increases acidity

*Inferred data based on structural analogs.

Biological Activity

The compound 2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C16_{16}H17_{17}N3_{3}O2_{2}
  • Molecular Weight: 283.33 g/mol
  • CAS Number: 919976-98-0

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including the compound . For instance, a review indicated that various benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 µg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzodiazole derivatives are also being investigated for their anticancer properties. Research has demonstrated that certain compounds within this class can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For example, a study reported that similar compounds effectively reduced cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity: Compounds with a benzodiazole moiety often inhibit key enzymes involved in cellular signaling pathways.
  • Interaction with Receptors: These compounds may interact with various receptors, modulating their activity and leading to altered physiological responses.

For instance, the inhibition of the mitogen-activated protein kinase (MAPK) pathway has been noted in studies focusing on related compounds, suggesting a potential avenue for therapeutic intervention in malignancies .

Study on Antitumor Effects

A notable study explored the combination of benzodiazole derivatives with established chemotherapeutics. The results indicated enhanced antitumor efficacy when used in conjunction with drugs like trametinib, suggesting that these compounds could serve as adjuvants in cancer therapy .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial activity of various benzodiazole derivatives using the broth microdilution method. The findings revealed that certain derivatives exhibited potent activity against S. typhi and C. albicans, with MIC values significantly lower than those of standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Benzimidazole Derivative AC16_{16}H16_{16}N2_{2}OAntibacterial (MIC = 50 µg/ml)
Benzimidazole Derivative BC18_{18}H18_{18}N4_{4}O2_{2}Anticancer (Cell viability reduction)
This compoundC16_{16}H17_{17}N3_{3}O2_{2}Antimicrobial & Antitumor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.